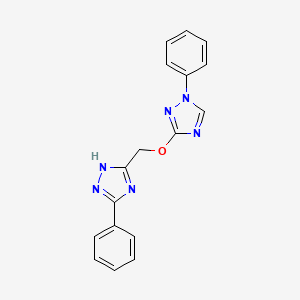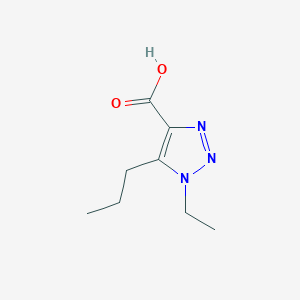![molecular formula C21H18FN5O3 B2944878 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-91-8](/img/structure/B2944878.png)
4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a methoxyphenyl group, and a triazolopyridazine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The triazole ring, for example, can be formed through a variety of methods, including the reaction of azides with alkynes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a methoxyphenyl group, and a triazolopyridazine ring . The presence of these groups would likely confer specific chemical properties to the molecule.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
[1,2,4]Triazolo[4,3-b]pyridazin derivatives have been synthesized and evaluated for their antiproliferative activity, particularly against endothelial and tumor cells. This suggests their potential use in cancer research for the development of new therapeutic agents targeting cancer cell proliferation. One study demonstrated that certain ester forms of these compounds inhibited the proliferation of endothelial and tumor cells, indicating their potential as antiproliferative agents in cancer treatment (Ilić et al., 2011).
Antimicrobial and Antiviral Activities
Compounds within this chemical class have also been evaluated for their antimicrobial activities. Some novel [1,2,4]triazole derivatives have shown good to moderate activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant anti-influenza A virus (H5N1) activity, highlighting their potential in antiviral research and therapy (Hebishy et al., 2020).
Novel Drug Development
The research on [1,2,4]triazolo[4,3-b]pyridazin derivatives contributes significantly to the field of medicinal chemistry, providing a basis for the development of new drugs with potential antiproliferative, antimicrobial, and antiviral applications. These findings underscore the importance of such compounds in scientific research, particularly in the search for new therapeutic agents against cancer, microbial infections, and viral diseases.
For more information and to explore further applications and studies related to compounds within this class, the following references are valuable resources:
- Ilić et al., 2011 - Synthesis and antiproliferative activity.
- Bektaş et al., 2007 - Antimicrobial activities.
- Hebishy et al., 2020 - Anti-influenza virus activity.
Zukünftige Richtungen
The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with compounds containing a triazole ring, it could be of interest in the development of new pharmaceuticals .
Wirkmechanismus
Target of Action
The compound, 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Triazole compounds are known to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Result of Action
Given the diverse pharmacological activities of triazole compounds, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-17-4-2-3-15(13-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQYLBNMYQLMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2944799.png)


![4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one](/img/structure/B2944803.png)
![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)

![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)





